molecular formula C14H16N2O2 B2354219 N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide CAS No. 2193936-93-3

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide

Cat. No.: B2354219
CAS No.: 2193936-93-3
M. Wt: 244.294
InChI Key: QWCBPAHJEZOCBO-UHFFFAOYSA-N
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Description

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide: is a chemical compound with a complex structure that includes an isoquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acylation: The isoquinoline derivative is then acylated using acryloyl chloride in the presence of a base such as triethylamine to form the N-(2-Prop-2-enoyl) group.

    Acetylation: Finally, the compound undergoes acetylation with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acyl group, where nucleophiles such as amines or alcohols replace the acyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amides, esters.

Scientific Research Applications

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide: Similar structure but with a different position of the acyl group.

    N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-6-yl)acetamide: Another positional isomer with potential differences in biological activity.

Uniqueness

N-(2-Prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide is unique due to its specific structural configuration, which may confer distinct pharmacological properties and reactivity compared to its isomers.

Properties

IUPAC Name

N-(2-prop-2-enoyl-3,4-dihydro-1H-isoquinolin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-14(18)16-8-7-12-11(9-16)5-4-6-13(12)15-10(2)17/h3-6H,1,7-9H2,2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCBPAHJEZOCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCN(C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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